2-Methyl-6-neopentylpyrimidin-4-ol
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Overview
Description
2-Methyl-6-neopentylpyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a methyl group at position 2 and a neopentyl group at position 6, along with a hydroxyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-neopentylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . This method offers good functional group tolerance and can be applied to the efficient synthesis of mono- and disubstituted pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-neopentylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The methyl and neopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse pyrimidine derivatives.
Scientific Research Applications
2-Methyl-6-neopentylpyrimidin-4-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in organic synthesis and medicinal chemistry.
Medicine: The compound and its derivatives may be explored for potential therapeutic applications, such as drug development for treating infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-Methyl-6-neopentylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-6-neopentylpyrimidin-4-ol include other pyrimidine derivatives with different substituents at positions 2, 4, and 6. Examples include:
- 2-Methyl-4-hydroxypyrimidine
- 6-Neopentyl-2-hydroxypyrimidine
- 2,4-Dimethylpyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both a methyl group and a neopentyl group, along with a hydroxyl group, allows for unique interactions and reactivity compared to other pyrimidine derivatives .
Properties
IUPAC Name |
4-(2,2-dimethylpropyl)-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-11-8(5-9(13)12-7)6-10(2,3)4/h5H,6H2,1-4H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMNWDJHCFERFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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